![molecular formula C7H8N2 B13105142 3,4-Dihydropyrrolo[1,2-a]pyrazine CAS No. 71257-37-9](/img/structure/B13105142.png)
3,4-Dihydropyrrolo[1,2-a]pyrazine
Overview
Description
3,4-Dihydropyrrolo[1,2-a]pyrazine is a bicyclic N-heterocycle consisting of a pyrrole ring fused to a partially saturated pyrazine moiety. Its partially saturated pyrazine ring allows for functionalization at multiple positions, enabling the generation of derivatives with tailored properties.
Preparation Methods
The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common synthetic route involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to produce N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method includes the use of palladium acetate, sodium acetate, and tetrabutylammonium chloride in dimethyl sulfoxide at elevated temperatures .
Chemical Reactions Analysis
3,4-Dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in 1,3-dipolar cycloadditions with azomethine ylides, resulting in the formation of heterobetaines . The compound can also undergo formylation under Vilsmeier reaction conditions, where the direction of the reaction depends on the structure of the starting materials . Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and palladium acetate.
Scientific Research Applications
Medicinal Chemistry and Therapeutics
Neuroprotective Agents:
Recent studies have highlighted the neuroprotective properties of derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazine. For instance, a derivative known as YIAD-0121 was shown to inhibit amyloid-β aggregation and dissociate preformed fibrils in vitro. In vivo studies on 5XFAD transgenic mice indicated that this compound could ameliorate cognitive decline associated with Alzheimer's disease by reducing neuroinflammation and Aβ deposition .
Anticancer Activity:
Compounds derived from this compound have been investigated for their anticancer properties. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, this compound-2,8(1H)-dicarboxamide derivatives have shown efficacy against specific cancer cell lines by targeting casein kinases involved in cancer progression .
Anxiolytic Effects:
The synthesis and evaluation of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have indicated potential anxiolytic effects. These compounds were tested in behavioral assays and demonstrated significant anxiolytic-like activity, suggesting their utility in treating anxiety disorders .
Synthetic Applications
Synthesis of Bioactive Compounds:
this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. It can be transformed into more complex structures through reactions with electrophiles and nucleophiles. For instance, its derivatives have been utilized to synthesize novel imidazo[1,5-a]pyrazines with enhanced biological activities .
Commercial Viability:
The synthesis process of this compound is technologically simple and can be performed on a commercial scale. This makes it an attractive starting material for pharmaceutical companies looking to develop new drugs efficiently and cost-effectively .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrazine and its derivatives is not fully understood. studies have shown that these compounds can inhibit kinase activity, which plays a crucial role in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological targets highlights its potential therapeutic applications.
Comparison with Similar Compounds
Catalytic Functionalization
Palladium-Catalyzed Cross-Coupling: Suzuki, Stille, and Negishi couplings enable aryl, heteroaryl, and amino group introductions at the C6 position of 3,4-dihydropyrrolo[1,2-a]pyrazine. This contrasts with pyrrolo[1,2-a]pyrazinones, which are less reactive in cross-coupling due to electron-deficient pyrazinone cores .
Iridium-Catalyzed Dearomatization :
Asymmetric allylic amination of pyrazines using iridium catalysts yields 6,7-dihydropyrrolo[1,2-a]pyrazines with >90% enantiomeric excess. This method is superior to racemic syntheses of related pyrrolopyridines .
Structural and Functional Comparisons
Key Findings :
- Anticancer Activity : Electron-withdrawing groups (e.g., Br, Cl) at C3/C4 enhance potency (e.g., 3h vs. 7o).
- Stereochemistry : The (R)-enantiomer AS-3201 is 10× more potent than its (S)-counterpart, highlighting the role of chirality .
Optical Properties in Hybrid Scaffolds
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids :
- Group A (4BP scaffold) : Substituents at R1 (e.g., halides) induce hypsochromic shifts, while R2 electron-donating groups (e.g., –OMe) cause bathochromic shifts. Emission maxima range 400–450 nm .
- Comparison with Pyrrolo[2,1-c]pyrazines : Fusion with naphthalene (Group B) red-shifts emission but reduces intensity due to aggregation-caused quenching (ACQ) .
Reactions with Sulfur-Containing Reagents
This compound reacts with 3H-1,2-dithiole-3-thiones to form pyrazino[2,1-b][1,3]thiazines via sulfur extrusion. This reactivity is unique compared to monocyclic pyrazines, which require harsher conditions .
Biological Activity
3,4-Dihydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.
Synthesis of this compound
The compound can be synthesized through various methods, including a tandem [4+1+1] annulation approach which allows for the rapid construction of derivatives. This method employs a one-pot reaction involving a Schiff base formation followed by a diastereoselective Mannich reaction and intramolecular imine formation, resulting in a variety of 4-acylated derivatives of this compound .
Anticancer Properties
Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the antiproliferative effects of these compounds against several human cancer cell lines, including Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cells. The results indicated significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations for various derivatives .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Panc-1 IC50 (µM) | PC3 IC50 (µM) | MDA-MB-231 IC50 (µM) |
---|---|---|---|
7m | 14.95 ± 0.001 | 17.76 ± 0.014 | >100 |
Etoposide | 24.35 ± 0.001 | 32.15 ± 0.021 | >100 |
The mechanism of action appears to involve apoptosis induction as evidenced by Western blot analysis showing downregulation of caspase-3 and cleaved-caspase-3 proteins in treated cells .
Neuroprotective Effects
In addition to anticancer activity, certain derivatives of this compound have shown promise in neuroprotection . A specific derivative was reported to rescue hippocampal-dependent cognitive decline in transgenic mouse models of Alzheimer's disease (5XFAD) by dissociating soluble and insoluble amyloid beta aggregates. This suggests potential applications in treating neurodegenerative disorders .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its interaction with various biological targets:
- N-Methyl-D-Aspartate Receptors (NMDARs) : Certain derivatives act as positive allosteric modulators for NMDARs, which are crucial in synaptic transmission and have been implicated in various CNS disorders .
- Kinase Inhibition : The downregulation of specific kinase pathways has been observed, contributing to the anticancer effects noted above.
Case Studies
Several studies have documented the efficacy of these compounds:
- Uygun et al. reported on the antiproliferative properties against glioblastoma cells using a series of pyrrolo[1,2-a]pyrazine derivatives.
- Seo et al. focused on the synthesis and biological evaluation of novel derivatives showcasing significant anticancer activity.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : The synthesis often involves multicomponent reactions, domino annulation, or cyclization pathways. For example, a three-component reaction using α-haloketones, azides, and N-substituted pyrrole-2-carboxaldehydes under mild conditions enables the formation of 3,4-diacyl derivatives via in situ α-iminoketone generation, Mannich reaction, and aromatization . Microwave-assisted tandem imination/annulation of γ- and δ-ketoalkynes with ammonia is another efficient route, leveraging Lewis acid catalysts (e.g., TiCl₄) for intramolecular cyclization .
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids typically requires Pd catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligands (e.g., BINAP), and a base (e.g., K₂CO₃) in solvents like dioxane/water. For 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines, yields >80% are achieved at 80–100°C with a 1:1.5 substrate-to-boronic acid ratio . Stille and Negishi couplings require stoichiometric control of heteroaryl halides and metalated intermediates (e.g., Zn or Sn reagents) in THF or DMF .
Q. What analytical techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for distinguishing diastereomers in hydrogenated derivatives. High-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography resolves complex stereochemistry, while UV-Vis and fluorescence spectroscopy assess optical properties for photophysical studies .
Advanced Research Questions
Q. What mechanistic insights explain enantioselectivity in iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
- Methodological Answer : The reaction proceeds via 1,2-hydride addition to form a dihydro intermediate, followed by isomerization to an iminium salt (stabilized by HBr) and subsequent hydrogenation. Solvent polarity significantly impacts enantioselectivity: THF provides higher yields but moderate enantiomeric excess (ee) compared to less polar solvents. Chiral Ir-phosphine complexes (e.g., BINAP derivatives) control stereochemistry by stabilizing transition states through π-π interactions .
Q. How do substituents on the pyrrolo[1,2-a]pyrazine scaffold influence biological activity and fluorescence properties?
- Methodological Answer : Substituents at C6 (e.g., aryl or naphthyl groups) modulate fluorescence intensity and emission maxima. Electron-withdrawing groups (e.g., halides) at R1 enhance fluorescence via hypsochromic shifts, while electron-donating groups (e.g., –OCH₃) induce bathochromic shifts. In anticancer assays, 3,4-diacyl derivatives (e.g., compound 7o) exhibit potency against CAL-27 and MDA-MB-231 cells by disrupting mitochondrial membrane potential, with IC₅₀ values ~3× lower than capecitabine .
Q. What strategies address contradictions in reactivity during sulfur extrusion reactions with this compound?
- Methodological Answer : Reactions with 3H-1,2-dithiole-3-thiones and trimethylphosphite yield thiete-2-thione intermediates, which undergo nucleophilic attack by dihydropyrrolopyrazine to form fused thiazine-thiones. Competing pathways (e.g., dimerization) are suppressed by maintaining low temperatures (0–5°C) and using excess dihydropyrrolopyrazine (2 equiv). Mechanistic studies via ³¹P NMR confirm phosphite-mediated sulfur extrusion .
Q. How can divergent functionalization of the pyrazine ring expand chemical space for drug discovery?
- Methodological Answer : Post-synthetic modifications include:
- C–H functionalization : Pd-catalyzed direct arylation at C6/C8 positions using directing groups (e.g., pyridine).
- Multicomponent reactions : Azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for kinase inhibition .
- Ring expansion : Condensation with benzodiazepines or quinoxalines generates polycyclic frameworks with enhanced binding to therapeutic targets (e.g., TAAR1 agonists) .
Q. Methodological Challenges and Data Contradictions
Q. Why do some synthetic routes yield unexpected regioisomers or byproducts?
- Analysis : Competing pathways in domino reactions (e.g., Mannich vs. aldol adduct formation) can lead to regioisomeric mixtures. For instance, in α-iminoketone-based annulation, steric hindrance from bulky N-substituents diverts reactivity toward undesired intermediates. DFT calculations and kinetic studies (e.g., monitoring via in situ IR) help identify dominant pathways .
Q. How can conflicting biological activity data across studies be reconciled?
- Analysis : Discrepancies often arise from assay conditions (e.g., cell line specificity, serum concentration). For example, 3,4-diacyl derivatives show variable IC₅₀ values in CAL-27 vs. MDA-MB-231 due to differences in efflux pump expression. Standardization using orthogonal assays (e.g., ATP quantification vs. apoptosis markers) improves reproducibility .
Properties
IUPAC Name |
3,4-dihydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,6H,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVILGGQOXEHIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407570 | |
Record name | 3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-37-9 | |
Record name | 3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.